molecular formula C17H12ClFN2 B5530193 2-(2-chloro-6-fluorophenyl)-2,3-dihydro-1H-perimidine

2-(2-chloro-6-fluorophenyl)-2,3-dihydro-1H-perimidine

Cat. No. B5530193
M. Wt: 298.7 g/mol
InChI Key: RZKKGVHUAWXVGC-UHFFFAOYSA-N
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Description

The focus of this analysis is on 2-(2-chloro-6-fluorophenyl)-2,3-dihydro-1H-perimidine , a compound that belongs to the perimidine class of molecules. Perimidines are nitrogen-containing heterocyclic compounds known for their significance in medicinal and pharmaceutical applications due to their unique structural and chemical properties.

Synthesis Analysis

Synthesis of perimidine derivatives often involves condensation reactions that yield diverse biological activities. For example, Alam et al. (2016) synthesized a biologically relevant molecule, 2-(thiophen-2-yl)-2,3-dihydro-1H-perimidine, characterized by various spectroscopic techniques and theoretical calculations, indicating the importance of precise synthetic approaches for achieving desired structural features (Alam & Lee, 2016).

Molecular Structure Analysis

Perimidine derivatives exhibit unique molecular structures that contribute to their biological activities. The study by Gandhi et al. (2016) on pyrimidine derivatives, closely related to perimidines, utilized quantum chemical calculations and Hirshfeld surface analysis to investigate molecular interactions and stability, providing insights into the molecular structure analysis of such compounds (Gandhi et al., 2016).

Chemical Reactions and Properties

Perimidines undergo various chemical reactions, contributing to their versatility in pharmaceutical applications. For instance, Yurchuk and Pozharskii (1981) explored the electrophilic substitution reactions in perimidine derivatives, demonstrating their reactivity towards different electrophilic agents and providing a foundation for understanding the chemical reactivity of 2-(2-chloro-6-fluorophenyl)-2,3-dihydro-1H-perimidine (Yurchuk & Pozharskii, 1981).

Mechanism of Action

Without specific information on the intended use or biological activity of this compound, it’s difficult to predict its mechanism of action .

Safety and Hazards

As with any chemical compound, handling “2-(2-chloro-6-fluorophenyl)-2,3-dihydro-1H-perimidine” would require appropriate safety precautions. It’s important to use personal protective equipment and follow standard safety procedures when working with chemical compounds .

Future Directions

The study and application of this compound would likely depend on its specific properties and potential biological activity. It could be of interest in various fields such as medicinal chemistry, materials science, or chemical synthesis .

properties

IUPAC Name

2-(2-chloro-6-fluorophenyl)-2,3-dihydro-1H-perimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClFN2/c18-11-6-3-7-12(19)16(11)17-20-13-8-1-4-10-5-2-9-14(21-17)15(10)13/h1-9,17,20-21H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZKKGVHUAWXVGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C3C(=C1)NC(NC3=CC=C2)C4=C(C=CC=C4Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClFN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2-chloro-6-fluorophenyl)-2,3-dihydro-1H-perimidine

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